2'-O-Methyluridine

Description

Overview of 2'-O-Methyluridine as a Ubiquitous RNA Modification

2'-O-Methyluridine (Um) is a specific form of ribose methylation where the modified base is uridine (B1682114). It is one of the most common RNA modifications, found in various types of cellular RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and small nucleolar RNA (snoRNA). mdpi.comnih.govgenesilico.pl Its widespread presence underscores its fundamental role in cellular processes. In eukaryotic messenger RNA (mRNA), 2'-O-methylation is a key feature of the 5' cap structure, and it has also been identified at internal sites. nih.gov The modification is not merely a structural component but actively participates in modulating critical cellular activities such as translation and splicing. nih.gov

Historical Context of 2'-O-Methyluridine Discovery and Initial Characterization

The study of RNA modifications dates back several decades, with early research focusing on the identification and characterization of modified nucleosides in stable RNA species like tRNA and rRNA. The initial detection of 2'-O-methylated nucleotides was achieved through chemical analyses, such as total RNA hydrolysis followed by the measurement of released methanol. mdpi.com These early methods, though not site-specific, established the existence of this class of modification. The development of more sophisticated techniques, including chromatography and mass spectrometry, allowed for the precise identification of 2'-O-Methyluridine and other modified nucleosides, paving the way for a deeper understanding of their distribution and function within the cell. nih.gov

Properties

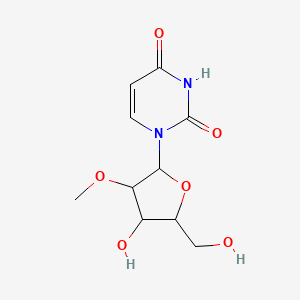

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUXMRMBWZCMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of 2 O Methyluridine

Evolutionary Conservation across Biological Domains

2'-O-Methyluridine is a ubiquitous modification found in the RNA of organisms from all three domains of life: Archaea, Bacteria, and Eukaryota, underscoring its fundamental role in cellular processes. nih.gov The presence of this modified nucleoside in such a wide range of organisms points to its ancient origins, likely predating the divergence of these domains. It is hypothesized that 2'-O-methylation, which imparts chemical properties intermediate between RNA and DNA, may have been a feature of RNA molecules on early Earth that contributed to the emergence of DNA. wikipedia.org

In the domain Archaea, 2'-O-methylation is a known modification within both ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.gov The mechanism for modifying rRNA in archaea is particularly well-studied and shares remarkable similarities with eukaryotes. It involves guide RNAs, specifically box C/D small nucleolar RNAs (snoRNAs), which form a ribonucleoprotein complex (snoRNP). nih.gov This complex directs the methyltransferase enzyme, Nop1 (the archaeal homolog of fibrillarin), to specific sites on the rRNA for methylation. nih.gov This guided mechanism ensures high precision in the modification process, which is critical for ribosome function.

2'-O-Methyluridine and other 2'-O-methylated nucleosides are also present in the RNA of Bacteria. nih.gov They are found in both rRNA and tRNA. nih.gov In Escherichia coli, for instance, several 2'-O-methylated positions in tRNA have been identified, including at the wobble position (34) of the anticodon loop. nih.govebi.ac.uk The enzymes responsible for these modifications in bacteria, such as TrmL which methylates uridine (B1682114) at position 34 in some leucine (B10760876) tRNAs, are distinct from the snoRNA-guided machinery of archaea and eukaryotes. nih.govebi.ac.uk Studies have shown that the levels of certain 2'-O-methylations in bacterial tRNA, such as 2'-O-methylated guanosine (B1672433) at position 18 (Gm18), can change in response to environmental stressors like bacteriostatic antibiotics. researchgate.net

The Eukaryota domain exhibits the most extensive use of 2'-O-methylation. This modification is abundant in non-coding RNAs, including rRNA, tRNA, and small nuclear RNA (snRNA). nih.gov In humans, over 106 instances of 2'-O-methylation have been identified, with about 55 found in yeast, highlighting its prevalence and importance in eukaryotic biology. wikipedia.org The process for rRNA modification is evolutionarily conserved from Archaea, relying on box C/D snoRNPs containing the methyltransferase fibrillarin. nih.gov In tRNA, enzymes like the human FTSJ1 and its yeast ortholog TRM7 are responsible for specific 2'-O-methylations in the anticodon loop, which are crucial for proper tRNA function and, consequently, for accurate protein translation. nih.govnih.gov

Localization within Diverse RNA Species

The strategic placement of 2'-O-Methyluridine within RNA molecules is key to its function. It is not randomly distributed but found at specific, often highly conserved, positions within rRNA and tRNA, where it contributes to RNA structure, stability, and function. nih.govnih.gov

Ribosomal RNA is a major site of 2'-O-methylation in all domains of life. nih.gov These modifications are often clustered in functionally critical regions of the ribosome, such as the peptidyl transferase center, which is the heart of protein synthesis. nih.gov The addition of the methyl group at the 2' position helps to stabilize the RNA structure and protects it from hydrolysis. wikipedia.org This structural reinforcement is vital for the longevity and proper functioning of the ribosome. wikipedia.org In humans, the mitochondrial 16S rRNA contains a highly conserved 2'-O-methylated uridine (Um1369), modified by the enzyme MRM2, which is located in the peptidyl transferase center and is implicated in the ribosome's interaction with tRNA. nih.gov

The table below summarizes the localization and responsible machinery for 2'-O-methylation in rRNA across the domains.

| Biological Domain | Localization in rRNA | Enzyme/Machinery |

| Archaea | Functionally important regions | Box C/D snoRNP with Nop1 |

| Bacteria | Various sites | Stand-alone methyltransferases |

| Eukaryota | Functionally important regions (e.g., Peptidyl Transferase Center) | Box C/D snoRNP with Fibrillarin; Mitochondrial-specific enzymes (e.g., MRM2) |

The table below details specific examples of 2'-O-methylated positions in tRNA.

| Organism | tRNA Position | Modified Nucleoside | Enzyme |

| Escherichia coli | 32 | Cm/Um | TrmJ |

| Escherichia coli | 34 (wobble) | Cm/cmnm5Um | TrmL |

| Saccharomyces cerevisiae | 32, 34 (Anticodon Loop) | Cm, Nm | TRM7/FTSJ1 orthologs |

| Drosophila melanogaster | 32, 34 (Anticodon Loop) | Cm, Nm | CG7009, CG5220 |

Small Nuclear RNA (snRNA)

2'-O-Methyluridine is a significant modification found in small nuclear RNAs (snRNAs), which are essential components of the spliceosome responsible for pre-messenger RNA (pre-mRNA) splicing. wikipedia.orgresearchgate.netnih.gov These modifications are not randomly distributed but are clustered in functionally important regions of the snRNA molecules. nih.gov

In eukaryotes, snRNAs contain a substantial number of 2'-O-methylation modifications. wikipedia.org The major spliceosomal snRNAs in mammals—U1, U2, U4, U5, and U6—collectively contain 30 instances of 2'-O-methylated nucleotides. nih.gov U2 snRNA is particularly notable for being the most extensively modified of the spliceosomal snRNAs, containing 10 2'-O-methylated residues in Xenopus oocytes. nih.gov Similarly, U5 snRNA contains 2'-O-methylation at specific sites, such as C45, which is guided by the U85 snoRNA. nih.gov

The process of 2'-O-methylation in snRNAs is primarily directed by guide RNAs known as small Cajal body-specific RNAs (scaRNAs), which are a subclass of snoRNAs. researchgate.net These scaRNAs function within the Cajal bodies, subnuclear organelles where the assembly and modification of spliceosomal snRNPs occur. researchgate.net The modifications, including 2'-O-methyluridine, are crucial for the proper biogenesis of functional snRNP particles and are essential for the splicing reaction, particularly the modifications in the 5'-terminal region of U2 snRNA. nih.govnih.gov

| snRNA Type | Number of 2'-O-Methylations (Mammalian) | Key Research Findings |

| U1, U2, U4, U5, U6 (collectively) | 30 | Modifications are critical for spliceosome function. nih.gov |

| U2 | 10 (in Xenopus) | Extensively modified; modifications are essential for snRNP biogenesis. nih.gov |

| U5 | At least 1 (at C45) | Modification is guided by U85 snoRNA. nih.gov |

Small Nucleolar RNA (snoRNA)

Small nucleolar RNAs (snoRNAs) are themselves sites of 2'-O-methyluridine modification and, more critically, serve as the primary guides for introducing this modification into other RNA molecules, such as ribosomal RNAs (rRNAs) and snRNAs. wikipedia.orgnih.govnih.gov 2'-O-methyluridine is found within the snoRNA molecules of organisms across all domains of life, including Archaea, Bacteria, and Eukaryota. nih.gov

There are two main classes of snoRNAs:

C/D box snoRNAs : These are associated with guiding 2'-O-methylation. They contain conserved sequence motifs known as C box (RUGAUGA) and D box (CUGA). wikipedia.orgembopress.org These snoRNAs function by forming a duplex with the target RNA, positioning the nucleotide to be methylated adjacent to the D or D' box of the snoRNA. embopress.org

H/ACA box snoRNAs : These guide the conversion of uridine to pseudouridine (B1679824). wikipedia.org

Some snoRNAs are "composite" and contain both C/D and H/ACA box domains, allowing them to guide both methylation and pseudouridylation. nih.govwikipedia.org A prime example is the U85 snoRNA, which directs both the 2'-O-methylation of C45 and the pseudouridylation of U46 in U5 snRNA. nih.gov The snoRNAs assemble with a set of core proteins, including the methyltransferase enzyme fibrillarin for C/D box snoRNAs, to form small nucleolar ribonucleoprotein particles (snoRNPs) that carry out the modification reactions. wikipedia.orgembopress.org

Messenger RNA (mRNA)

2'-O-methylation, including the formation of 2'-O-methyluridine, is also present at specific sites within messenger RNA (mRNA). nih.gov A primary and critical location for this modification is the 5' cap structure of eukaryotic mRNAs. nih.gov The first transcribed nucleotide (N1) of the mRNA cap is modified by the 2'-O-methyltransferase CMTR1 in humans. nih.gov

This cap-adjacent methylation plays a crucial role in cellular processes, including distinguishing the cell's own mRNA from foreign or viral RNA. nih.gov This self-versus-non-self recognition is a component of the innate immune response; uncapped or improperly capped RNAs can trigger an interferon-mediated antiviral response. nih.gov Beyond the cap, internal 2'-O-methylation sites have also been identified in mRNAs, where they can influence mRNA stability, structure, and interactions with proteins. nih.gov

| Location in mRNA | Enzyme | Function |

| 5' Cap (First Nucleotide) | CMTR1 (human) | Self vs. non-self RNA recognition; prevents innate immune response. nih.gov |

| Internal Sites | Various | Influences RNA stability, structure, and protein interactions. nih.gov |

Viral RNA

The genomes of several RNA viruses are known to contain 2'-O-methylations. nih.gov This modification can be found both within the viral RNA (vRNA) sequence and at the 5'-end cap structure, mirroring the modification seen in host mRNAs. nih.gov For viruses, the consequences of 2'-O-methylation are complex and can be either beneficial (proviral) or detrimental (antiviral) to their replication cycle. nih.gov

By methylating their 5' cap, viruses can mimic host mRNAs, which helps them evade the host's innate immune system that would otherwise recognize the viral RNA as foreign. nih.gov This modification can also enhance the translation efficiency of viral proteins and protect the viral genome from degradation by host nucleases. The specific roles and mechanisms governing vRNA 2'-O-methylation are an active area of research, with the modification impacting the sequence, structure, and protein interactions of the viral RNA. nih.gov

Small Interfering RNA (siRNA)

In contrast to its natural occurrence in the RNA types above, 2'-O-methyluridine is frequently used as a synthetic chemical modification in small interfering RNAs (siRNAs) for therapeutic and research applications. nih.govtandfonline.comwikipedia.org siRNAs are double-stranded RNA molecules that mediate RNA interference (RNAi) by guiding the degradation of complementary mRNA targets. wikipedia.org

The incorporation of 2'-O-methyluridine and other 2'-O-methylated nucleosides into synthetic siRNA duplexes offers several advantages:

Increased Stability : The modification protects the siRNA from degradation by cellular nucleases. nih.govmdpi.com

Reduced Off-Target Effects : Strategic placement of the modification can minimize the unintended silencing of other genes.

Evasion of Immune Response : Unmodified siRNAs can trigger an innate immune response, but incorporating 2'-O-methylated nucleosides can prevent this. For example, siRNA containing 2'-O-methyluridine was shown to avoid stimulating the production of interferon-alpha (IFN-α). caymanchem.com

Research has shown that siRNAs with a fully 2'-O-methyl-modified sense strand can retain their gene-silencing activity, which is dependent on the core RNAi protein, Argonaute-2 (Ago2). nih.gov While not a naturally occurring modification in mammalian siRNAs, 2'-O-methylation is found at the 3'-end of siRNAs in plants and on Ago2-loaded siRNAs in flies, highlighting its biological relevance in RNAi pathways in other organisms. nih.gov

| Research Finding | Organism/System | Significance |

| Synthetic siRNAs with 2'-O-methyluridine | Human Cells (in vitro) | Decreased target protein levels (ApoB) and prevented IFN-α production. caymanchem.com |

| siRNAs with fully 2'-O-methylated sense strand | Human Cells (in vitro) | Remained active in an Argonaute-2 dependent manner. nih.gov |

| Natural 2'-O-methylation at 3'-end | Plants | Demonstrates a natural role for this modification in the siRNA pathway of some eukaryotes. nih.gov |

Biosynthesis and Metabolism of 2 O Methyluridine

Enzymatic Pathways of 2'-O-Methylation

The synthesis of 2'-O-Methyluridine occurs post-transcriptionally, directly on an RNA molecule, through the catalytic action of specific enzymes. This process involves the transfer of a methyl group to the 2'-hydroxyl position of a uridine (B1682114) residue within an RNA strand.

The enzymes responsible for 2'-O-methylation are known as 2'-O-methyltransferases. These enzymes are diverse and often specific to the type of RNA they modify.

In eukaryotes and archaea, the methylation of ribosomal RNA (rRNA) is primarily carried out by a highly conserved protein complex. The catalytic core of this complex is the methyltransferase enzyme known as Fibrillarin (or Nop1 in yeast). The specificity of this methylation is determined by guide RNAs called box C/D small nucleolar RNAs (snoRNAs), which bind to target sequences on the rRNA, directing Fibrillarin to the precise nucleotide to be modified.

For transfer RNA (tRNA), several distinct methyltransferases have been identified. In bacteria, the enzyme TrmJ is responsible for the 2'-O-methylation at position 32 of some tRNAs. Its counterpart in eukaryotes is Trm7, which catalyzes the same modification in the tRNA anticodon loop. Other enzymes, such as FTSJ1, also participate in tRNA methylation without the need for a guide RNA. Additionally, some viruses utilize host enzymes; for instance, the human methyltransferase FTSJ3 has been shown to be involved in the 2'-O-methylation of HIV RNA.

| Enzyme | Domain/Organism | Primary RNA Substrate | Guidance Mechanism |

|---|---|---|---|

| Fibrillarin (Nop1) | Eukaryotes, Archaea | rRNA, mRNA | Box C/D snoRNA-guided |

| TrmJ | Bacteria | tRNA (position 32) | Standalone |

| Trm7 | Eukaryotes | tRNA (anticodon loop) | Standalone |

| FTSJ1 | Eukaryotes | tRNA | Standalone |

| FTSJ3 | Humans | rRNA, viral RNA (HIV) | Recruited by virus |

The substrate specificity of 2'-O-methyltransferases is crucial for ensuring the correct modification pattern on RNA molecules. This specificity can be influenced by the RNA sequence, the local structure of the RNA, and the identity of the target nucleoside.

Studies on a nucleolar 2'-O-methyltransferase from Ehrlich ascites tumor cells revealed that while the enzyme could methylate all four standard nucleosides (adenosine, guanosine (B1672433), cytosine, and uridine), the efficiency of methylation varied depending on the RNA substrate, suggesting that RNA structure is a key determinant of specificity.

Remarkable differences in specificity are observed even between homologous enzymes. For example, TrmJ from Escherichia coli is capable of methylating the ribose of all four canonical nucleosides when they are present at position 32 of a tRNA substrate. In stark contrast, the homologous TrmJ from the archaeon Sulfolobus acidocaldarius exhibits strict specificity, only methylating a cytidine (B196190) residue at the same position. This highlights how enzyme specificity has evolved differently across the domains of life.

| Enzyme | Organism | Accepted Nucleosides at Target Site | Reference |

|---|---|---|---|

| Nucleolar 2'-O-methyltransferase | Ehrlich ascites tumor cells (mouse) | Adenosine, Guanosine, Cytosine, Uridine | |

| TrmJ | Escherichia coli | Adenosine, Guanosine, Cytosine, Uridine | |

| TrmJ | Sulfolobus acidocaldarius | Cytidine only |

The chemical reaction for 2'-O-methylation involves the transfer of a methyl group from a donor molecule to the 2'-hydroxyl group of a ribose sugar within an RNA chain. The universal methyl donor for this reaction is S-adenosylmethionine (SAM). The reaction converts SAM into S-adenosylhomocysteine (SAH).

The prevailing evidence suggests that the reaction proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism. In this proposed mechanism, the 2'-hydroxyl oxygen of the uridine nucleophile performs an "in-line" attack on the methyl carbon of the SAM cofactor. There is ongoing research into the precise role of the enzyme's active site in this process. One model suggests that a catalytic amino acid, such as lysine, activates the hydroxyl group by deprotonating it to form a more potent nucleophile (an oxyanion). However, alternative evidence indicates that the enzyme may not facilitate deprotonation but rather acts to precisely orient, or "steer," the 2'-hydroxyl group relative to the methyl group of SAM, thereby lowering the energetic barrier for the SN2 attack.

The process of 2'-O-methylation is tightly regulated within the cell, ensuring that modifications occur at the correct sites and levels. This regulation is crucial, as alterations in methylation patterns have been linked to various diseases.

A primary mode of regulation, particularly for rRNA, is the expression level of the components of the methylation machinery. The biogenesis of the snoRNP complexes, which includes the Fibrillarin methyltransferase and a specific box C/D snoRNA, is a key control point. The cellular levels of Fibrillarin and the various snoRNAs can be modulated in response to different signals, leading to dynamic changes in rRNA methylation patterns. This creates a diverse population of ribosomes with heterogeneous modification profiles, a concept known as "ribosome heterogeneity."

Transcription factors and other proteins also play a significant regulatory role. For instance, the proto-oncogene MYC is known to increase the expression of Fibrillarin, while the tumor suppressor p53 directly represses its transcription. Furthermore, proteins like EZH2 can promote the assembly of the snoRNP complex, and the absence of EZH2 leads to reduced methylation at specific rRNA sites. This dynamic regulation suggests that rRNA 2'-O-methylation is not merely a static structural feature but a part of the epitranscriptomic layer of gene expression control, capable of fine-tuning translation.

Degradation and Recycling Pathways of 2'-O-Methyluridine

While 2'-O-methylation generally increases the stability of RNA and protects it from degradation by nucleases, the modified nucleosides are eventually broken down and recycled as part of normal cellular turnover.

The metabolic pathways for many modified nucleosides are still being uncovered. For 2'-O-Methyluridine, significant progress has been made in identifying the enzymes responsible for its degradation.

A key enzyme in this process is a 2'-O-methyluridine hydrolase . A novel hydrolase, designated RK9NH , was discovered through the screening of metagenomic libraries from soil bacteria. This enzyme specifically catalyzes the hydrolysis of the N-glycosidic bond in 2'-O-Methyluridine, breaking it down into its constituent parts: uracil (B121893) and 2'-O-methylribose . Further analysis of the genetic context of RK9NH revealed that it is likely part of an operon, or gene cluster, dedicated to the metabolism of 2'-O-methylated nucleosides. This cluster also includes a gene for an aldolase (B8822740) (RK9DPA ), suggesting a multi-step degradation pathway.

The specificity of these degradative enzymes is critical. For example, the well-characterized nucleoside hydrolase NSH1 is not capable of cleaving 2'-O-methylated uridine, indicating that dedicated enzymes like RK9NH are required for this task. The RK9NH enzyme itself shows specificity; while it accepts 2'-O-methyluridine and even its 5-fluoro derivative as substrates, it does not act on 3'-O-methyluridine, highlighting its precise recognition of the 2'-O-alkylation.

| Enzyme | Type | Function in 2'-O-Methyluridine Metabolism | Source |

|---|---|---|---|

| RK9NH | Nucleoside Hydrolase | Catalyzes the degradation of 2'-O-Methyluridine to uracil and 2'-O-methylribose. | Metagenomic library (soil bacterium) |

| RK9DPA | Aldolase | Part of a probable gene cluster for the degradation of 2'-O-methylated nucleosides. | Metagenomic library (soil bacterium) |

| NSH1 | Nucleoside Hydrolase | Does not catabolize 2'-O-methylated uridine. | Plants (Arabidopsis thaliana) |

Characterization of 2'-O-Methyluridine Nucleoside Hydrolases

The enzymatic degradation of 2'-O-methyluridine is a critical aspect of its metabolic pathway, primarily facilitated by a class of enzymes known as nucleoside hydrolases (NHs). These enzymes catalyze the cleavage of the N-glycosidic bond, releasing the nitrogenous base and a modified ribose sugar. While the metabolism of many standard nucleosides is well-documented, research into enzymes that specifically process 2'-O-alkyl nucleosides has been limited. mdpi.comnih.gov

A significant advancement in understanding this process came from the discovery of a novel 2'-O-methyluridine hydrolase, designated RK9NH, identified through the screening of metagenomic libraries derived from soil samples. mdpi.com This enzyme was discovered using a functional screening strategy involving an Escherichia coli uracil auxotroph strain (DH10BΔpyr). mdpi.com The underlying hypothesis was that the E. coli strain, which cannot synthesize uracil on its own, would be able to grow on a minimal medium if a metagenomic clone provided an enzyme capable of converting 2'-O-methyluridine into uracil, thereby rescuing the salvage pathway. mdpi.com

The RK9NH enzyme is part of a probable gene cluster involved in the degradation of 2'-O-methylated nucleosides. mdpi.comnih.gov Phylogenetic analysis of the RK9NH nucleoside hydrolase indicates that it does not clearly align with well-characterized hydrolase families, such as the pyrimidine-specific RihA and RihB or the non-specific RihC hydrolases. mdpi.com This suggests that RK9NH represents a unique type of hydrolase involved in the metabolism of 2'-O-methylribonucleosides. mdpi.com Notably, it is phylogenetically distinct from another recently discovered 2'-O-methylribonucleoside hydrolase from Lactobacillus buchneri. mdpi.com

The substrate specificity of RK9NH has been characterized, revealing its activity on a range of ribonucleosides. mdpi.com While its primary activity is on ribonucleosides, it also shows detectable, albeit low, activity on certain deoxynucleosides like 5-fluoro-2'-deoxyuridine (B1346552) and 2'-deoxyguanosine. mdpi.com The enzyme effectively hydrolyzes uridine, 2'-O-methyluridine, and their 5-fluoro derivatives. mdpi.com

In contrast to the activity of RK9NH, other characterized enzymes have shown a lack of activity towards 2'-O-methyluridine. For instance, the pyrimidine (B1678525) nucleoside 2'-hydroxylase (NcPDN2'H) from Neurospora crassa, an α-ketoglutarate-/Fe(II)-dependent dioxygenase, was tested and showed no demethylation activity on 2'-O-methyluridine. acs.orgchemrxiv.org Similarly, the non-specific nucleoside hydrolase from E. coli, RihC, which shows significant activity against standard ribonucleosides, was found to have no activity against nucleosides with modifications at the 2'-OH group. nih.gov

Interactive Data Table: Substrate Specificity of RK9NH

The following table summarizes the relative activity of the RK9NH enzyme with various nucleoside substrates. The data demonstrates the enzyme's preference for ribonucleosides, including 2'-O-methyluridine.

| Substrate | Relative Activity (%) |

| Uridine | 100 |

| 2'-O-Methyluridine | 80 |

| 5-Fluorouridine | 100 |

| 5-Fluoro-2'-O-methyluridine | 75 |

| 5-Methyluridine | 90 |

| Guanosine | 65 |

| Cytidine | 55 |

| 2'-O-Methylcytidine | 25 |

| 5-Fluoro-2'-deoxyuridine | 10 |

| 2'-Deoxyguanosine | 5 |

Data sourced from a 2018 study on the identification of RK9NH. mdpi.com The activity is relative to the hydrolysis of uridine, set at 100%.

Biological Functions and Mechanisms of Action of 2 O Methyluridine

Role in RNA Structural Integrity and Stability

The presence of 2'-O-Methyluridine within an RNA sequence significantly enhances its structural integrity and stability through a combination of chemical and conformational effects.

Enhancement of RNA Stability and Resistance to Degradation

One of the most well-documented roles of 2'-O-methylation is the protection of RNA from enzymatic degradation. nih.gov The methyl group at the 2' position acts as a steric shield, hindering the access of ribonucleases (RNases) that would otherwise cleave the phosphodiester backbone. nih.gov This increased resistance to nuclease activity prolongs the half-life of the RNA molecule. nih.govnih.gov For instance, studies on siRNAs have shown that the incorporation of 2'-O-methylated nucleotides, including 2'-O-Methyluridine, significantly improves their stability in human serum. nih.gov This protective effect is critical for maintaining the functional pool of various RNA species within the cell, from ribosomal RNA (rRNA) and transfer RNA (tRNA) to messenger RNA (mRNA). nih.govnih.gov

Influence on RNA Conformation and Helical Structures

The 2'-O-methyl group of 2'-O-Methyluridine has a distinct influence on the local conformation of the RNA backbone. It biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices. nih.govnih.gov This contrasts with the more flexible C2'-endo conformation often seen in unmodified pyrimidines. nih.gov The preference for the C3'-endo pucker is due to steric repulsion between the 2'-O-methyl group, the 3'-phosphate, and the 2-carbonyl group of the uracil (B121893) base when in the C2'-endo conformation. nih.gov By favoring the C3'-endo conformation, 2'-O-Methyluridine pre-organizes the RNA strand into a helical geometry, which can stabilize canonical duplexes and even influence the formation of alternative secondary structures in more complex RNA motifs. nih.govresearchgate.net This conformational constraint can lead to more stable and well-defined RNA structures.

Impact on Thermodynamic Stability of RNA-RNA Base Pairs

The conformational rigidity imparted by 2'-O-Methyluridine translates into increased thermodynamic stability of RNA duplexes. Each 2'-O-methylation can stabilize an RNA helix by an average of approximately 0.2 kcal/mol. nih.gov This stabilization is primarily entropic in origin, resulting from the pre-organization of the single-stranded RNA, which reduces the entropic penalty of duplex formation. semanticscholar.org The enhanced stacking interactions between the bases, facilitated by the C3'-endo pucker, also contribute to the increased stability. nih.gov The table below summarizes the thermodynamic parameters of RNA duplexes containing 2'-O-Methyluridine compared to their unmodified counterparts, illustrating the stabilizing effect.

| RNA Duplex Modification | Change in Melting Temperature (ΔTm) | Change in Free Energy (ΔΔG°37) | Reference |

| Internal 2'-O-Methyluridine | ~1-2 °C increase | ~0.2 kcal/mol decrease | nih.govnih.gov |

| 2'-O-Methyluridine at 3'-end | Variable, can be stabilizing | Favorable contribution from dangling end | researchgate.net |

Modulation of RNA-Protein Interactions

The presence of 2'-O-Methyluridine within an RNA molecule can significantly alter its interactions with RNA-binding proteins (RBPs), a key mechanism for post-transcriptional regulation. nih.govnih.gov

Altered Binding Affinity with RNA-Binding Proteins

The methyl group of 2'-O-Methyluridine can act as both a positive and negative determinant for RBP binding. The altered conformation and increased hydrophobicity of the RNA due to this modification can either enhance or disrupt the specific contacts required for protein recognition. nih.gov For example, the presence of 2'-O-methylation in ribosomal RNA can impact the binding of ribosomal proteins and translation factors, thereby influencing ribosome assembly and function. nih.govresearchgate.net Conversely, some proteins have evolved to specifically recognize 2'-O-methylated RNA. While a comprehensive list of RBPs whose binding is directly affected by 2'-O-Methyluridine is still under investigation, it is clear that this modification adds a layer of complexity to the RNA-protein interaction landscape, allowing for finer control over various cellular processes. nih.gov For instance, some studies suggest that 2'-O-methylation can influence the binding of factors involved in pre-mRNA splicing. nih.gov

Influence on Gene Expression and Regulation

Through its effects on RNA stability and RNA-protein interactions, 2'-O-Methyluridine plays a significant role in the regulation of gene expression, particularly at the level of mRNA translation. nih.gov

Effects on Messenger RNA Translation Efficiency

The modification of messenger RNA (mRNA) with 2'-O-methyluridine and other 2'-O-methylated nucleotides plays a significant role in regulating the efficiency of protein synthesis. Research indicates that the location and context of this modification are critical determinants of its effect on translation.

When 2'-O-methylation occurs within the coding regions of mRNA, it has been shown to severely impair the translation process. nih.gov Single-molecule and bulk kinetic studies have demonstrated that codons containing a 2'-O-methylated nucleotide are decoded inefficiently. nih.gov This inhibition stems from the steric hindrance caused by the methyl group, which disrupts the crucial interactions between the codon-anticodon helix and the ribosomal monitoring bases (G530, A1492, and A1493). nih.gov This disruption impedes the accommodation of the correct aminoacyl-tRNA into the ribosome's A-site, leading to increased rejection of the tRNA and a subsequent decrease in translation elongation. nih.gov Further studies have confirmed that internal 2'-O-methylation can inhibit the translation of specific proteins, such as peroxidasin (Pxdn), even while the stability of the mRNA itself is increased. scispace.com Similarly, other internal methyl modifications, like 1-methylguanosine, have also been observed to impede amino acid addition during translation. biorxiv.org

| Modification Location | Effect on Translation | Mechanism |

| Internal (Coding Region) | Inhibition | Steric hindrance disrupts tRNA decoding and accommodation. nih.gov |

| 5' Cap (Cap 1) | Enhancement | Reduces innate immune activation, preventing translational shutdown. trilinkbiotech.com |

Role in Ribosomal Biogenesis and Translational Fidelity

2'-O-methylation is one of the most abundant chemical modifications found in ribosomal RNA (rRNA), the core component of the ribosome. encyclopedia.pub These modifications are crucial for proper ribosome assembly (biogenesis) and for ensuring the accuracy of protein synthesis (translational fidelity). encyclopedia.pubnih.gov

The modifications are strategically clustered in functionally important regions of the ribosome, such as the decoding center and the peptidyl transferase center. melnikovlab.com The presence of a 2'-O-methyl group stabilizes the local structure of the rRNA by biasing the sugar pucker conformation and adding thermodynamic stability. encyclopedia.pubwikipedia.org This structural reinforcement is believed to be essential for maintaining the optimal conformation of the ribosome's active sites, which in turn enhances the fidelity of translation. nih.govencyclopedia.pub For example, specific 2'-O-methylations in the 23S rRNA are critical for the correct positioning of tRNA in the A-site and P-site of the ribosome. melnikovlab.com

Recent evidence suggests that the pattern of rRNA 2'-O-methylation is not static but can be modulated, giving rise to "specialized ribosomes." nih.gov These ribosomes, with distinct modification patterns, may have different intrinsic capabilities for translating specific subsets of mRNAs. nih.gov This plasticity in the rRNA epitranscriptome represents a novel layer of gene expression regulation. nih.gov Studies have shown that altering the global level of rRNA 2'-O-methylation by inhibiting the responsible methyltransferase, fibrillarin, affects the translational activity of the ribosome. nih.gov Conversely, overexpression of fibrillarin, leading to hypermethylation, was shown to increase the incorporation of amino acids, impacting translational accuracy. encyclopedia.pub

The biogenesis of certain modified uridines in the wobble position of transfer RNA (tRNA), such as 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm⁵Um), also depends on a series of enzymatic modifications, underscoring the intricate role of methylation in the translational machinery. scilit.com These tRNA modifications are critical for accurate decoding of mRNA codons. scilit.comnih.gov

| Modified Molecule | Role of 2'-O-Methylation | Impact on Translation |

| Ribosomal RNA (rRNA) | Stabilizes rRNA structure in functional centers. encyclopedia.pubmelnikovlab.com | Enhances translational fidelity and accuracy. nih.govencyclopedia.pub |

| Transfer RNA (tRNA) | Required for the biogenesis of certain modified wobble uridines. scilit.com | Promotes correct codon recognition and decoding. scilit.com |

Link to Transcriptional Regulation via RNA-Modifying Enzymes

2'-O-methylation is an enzymatic process catalyzed by specific RNA methyltransferases, and the regulation of these enzymes provides a direct link between RNA modification and the control of gene expression, beginning at the transcriptional level. scispace.comnih.gov

In humans, internal 2'-O-methylation on mRNA and other RNAs is primarily carried out by a complex consisting of the methyltransferase enzyme Fibrillarin (FBL) and a guide RNA, known as a C/D box small nucleolar RNA (snoRNA). wikipedia.orgnih.gov The snoRNA provides the specificity, directing FBL to methylate a particular nucleotide in the target RNA. scispace.com This process can occur co-transcriptionally, as the pre-mRNA is being synthesized. nih.gov Research has demonstrated that snoRNA-guided methylation can regulate the expression of specific genes. For instance, the methylation of the Pxdn mRNA by this mechanism was found to increase the mRNA's stability but inhibit its translation, effectively tuning the final protein output. scispace.com

| Enzyme/Complex | Target RNA | Regulatory Function |

| Fibrillarin (FBL) / snoRNP | rRNA, mRNA | Catalyzes 2'-O-methylation, affecting ribosome biogenesis, mRNA stability, and translation. scispace.comnih.govnih.gov |

| Cap Methyltransferases (CMTR1/2) | mRNA (5' Cap) | Adds methyl groups to the 5' cap, marking mRNA as "self" to the immune system. nih.gov |

Proposed Mechanisms of Biological Activity

Inhibition of Protein Synthesis via Ribonucleotide Reductase Competition

Ribonucleotide Reductase (RNR) is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. mdpi.com It catalyzes the reduction of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, making it a rate-limiting step for DNA replication. nih.gov Because of its central role in cell proliferation, RNR is a major target for anticancer drugs. nih.gov Many of these drugs are nucleoside analogs that, once activated within the cell, compete with the natural ribonucleotide substrates for the RNR active site, or otherwise inhibit the enzyme's function. nih.govnih.gov This leads to a depletion of the deoxyribonucleotide pool and an arrest of the cell cycle. nih.gov

While this mechanism is well-established for various synthetic nucleoside analogs, there is currently no direct evidence in the scientific literature to suggest that 2'-O-Methyluridine or its metabolites function as inhibitors of Ribonucleotide Reductase. The proposed mechanism of competition is plausible for structurally similar molecules, but specific studies confirming this mode of action for 2'-O-Methyluridine are lacking.

Disruption of RNA Synthesis through Base Pairing Interference

The addition of a methyl group to the 2' hydroxyl of the ribose sugar in a nucleotide can significantly alter its chemical and structural properties, leading to interference with processes that rely on precise base-pairing interactions, such as RNA synthesis and translation.

During translation, the presence of a 2'-O-methylated nucleotide within an mRNA codon has been shown to cause steric clashes that disrupt the geometry of the codon-anticodon helix within the ribosome. nih.gov This interference prevents the optimal hydrogen bonding required for stable recognition by the tRNA and the ribosome's proofreading machinery, ultimately inhibiting protein synthesis. nih.govnih.gov Any modification to the Watson-Crick hydrogen bonding face of a nucleoside can alter its recognition by other nucleic acids or proteins. biorxiv.orgnih.gov

This principle of steric interference can also extend to RNA synthesis (transcription). Studies on viral RNAs have shown that internal 2'-O-methylation can impair viral replication by affecting the processivity of the RNA-dependent RNA polymerase. nih.gov Similarly, in the context of RNA interference (RNAi), modifications that disturb the standard A-type helical structure of the siRNA-mRNA duplex can interfere with the gene silencing process. nih.gov Therefore, the introduction of a 2'-O-methyl group can act as a roadblock for enzymatic machinery that needs to read along an RNA template, providing a clear mechanism for disrupting RNA-dependent synthesis processes.

Modulation of Innate Immune Responses

One of the most well-documented biological activities of 2'-O-methylation is its ability to modulate the innate immune system. The immune system uses a variety of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to distinguish between host ("self") and foreign RNA. mdpi.com The presence or absence of specific RNA modifications is a key factor in this discrimination process. nih.gov

Endogenous mammalian mRNAs are typically modified with a 2'-O-methyl group at the 5' cap. nih.gov This modification serves as a molecular signature of "self," preventing the RNA from activating immune sensors like TLR7, TLR8, and RIG-I. nih.govnih.gov When these receptors encounter RNA lacking this modification, as is common for viral or bacterial RNA, they trigger a potent inflammatory and antiviral response. mdpi.comnih.gov

Consequently, 2'-O-methylated RNA has been identified as an antagonist of TLR7 and TLR8. mdpi.comnih.gov It is believed to act by competing with immunostimulatory RNAs for binding to the receptor, thereby preventing its activation and downstream signaling that leads to the production of inflammatory cytokines. nih.gov This immunomodulatory property is of significant therapeutic interest. The incorporation of modified nucleosides like 2'-O-methyluridine into synthetic mRNA, such as that used in vaccines and therapeutics, is a critical strategy to reduce the RNA's inherent immunogenicity, thereby preventing adverse inflammatory reactions and enhancing the stability and translational output of the mRNA drug. trilinkbiotech.comnih.gov

| Receptor Family | Effect of 2'-O-Methylation | Outcome |

| Toll-like Receptors (TLR7/8) | Antagonistic; competitive inhibition. mdpi.comnih.gov | Suppression of pro-inflammatory cytokine production. nih.gov |

| RIG-I-like Receptors (RIG-I, IFIT1) | Evasion; "self" recognition. nih.gov | Prevention of antiviral response activation by host mRNA. nih.gov |

Advanced Methodologies for Studying 2 O Methyluridine

Chemical and Enzymatic Synthesis of 2'-O-Methyluridine and Modified Oligonucleotides

The ability to synthesize 2'-O-Methyluridine and incorporate it into synthetic oligonucleotides is fundamental for a wide range of applications, from basic research into RNA structure and function to the development of RNA-based therapeutics.

Strategies for Regioselective 2'-O-Methylation of Ribonucleosides

The key challenge in the chemical synthesis of 2'-O-Methyluridine lies in achieving regioselective methylation at the 2'-hydroxyl group of the ribose sugar, while avoiding modification of the more reactive 3'- and 5'-hydroxyl groups. Several strategies have been developed to address this challenge.

Another strategy involves the transient protection of the 3'- and 5'-hydroxyl groups. For example, these groups can be reacted with a bulky silylating agent, leaving the 2'-hydroxyl group accessible for methylation. Following the methylation step, the protecting groups are removed under mild conditions to yield the desired 2'-O-methylated ribonucleoside.

The following table summarizes key aspects of regioselective 2'-O-methylation strategies.

Table 1: Strategies for Regioselective 2'-O-Methylation of Ribonucleosides| Strategy | Key Reagents | Principle | Advantages |

|---|---|---|---|

| Stannous Chloride Catalysis | Stannous chloride (SnCl₂), Diazomethane | Catalytic activation of the 2'-hydroxyl group for selective methylation. | High regioselectivity, avoids complex protection/deprotection steps, improved yield. |

| Transient Protection | Bulky silylating agents (e.g., TBDMSCl), Methylating agent (e.g., methyl iodide) | Temporary blocking of 3'- and 5'-hydroxyl groups to direct methylation to the 2'-position. | Good selectivity, applicable to various ribonucleosides. |

Enzymatic synthesis of 2'-O-methylated nucleosides is also possible, often leveraging the cell's natural machinery. For example, a 2'-O-methyluridine hydrolase has been identified from metagenomic libraries which can be engineered to catalyze the synthesis of 2'-O-methylated nucleosides. nih.gov

Incorporation into Synthetic RNA Constructs and Nucleic Acid-Based Molecules

Once synthesized, 2'-O-Methyluridine is typically converted into a phosphoramidite (B1245037) derivative for incorporation into synthetic RNA oligonucleotides using automated solid-phase synthesis. The 2'-O-Methyluridine phosphoramidite is a key building block that can be readily used in standard DNA/RNA synthesizers.

The incorporation process follows the well-established phosphoramidite chemistry cycle:

DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the solid-support-bound nucleoside is removed.

Coupling: The 2'-O-Methyluridine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is synthesized. The resulting 2'-O-methylated RNA is then cleaved from the solid support and deprotected. The presence of the 2'-O-methyl group imparts several desirable properties to the synthetic RNA, including increased resistance to nuclease degradation and enhanced thermal stability of the duplex formed with a complementary strand.

Advanced Detection and Mapping of 2'-O-Methylation Sites in RNA

Identifying the precise locations of 2'-O-methylation within RNA molecules is crucial for understanding their biological roles. A variety of techniques, ranging from classical biochemical assays to high-throughput sequencing methods, have been developed for this purpose.

Biochemical Assay Techniques for Site Identification

Traditional biochemical methods provide a means for site-specific identification and validation of 2'-O-methylation.

Primer Extension Assay at Low dNTP Concentrations: This method exploits the observation that reverse transcriptase (RT) tends to pause or stop at a 2'-O-methylated nucleotide when the concentration of deoxynucleoside triphosphates (dNTPs) is limited. nih.govnih.gov By performing a primer extension reaction with a radiolabeled primer and analyzing the resulting cDNA products on a sequencing gel, a stop or a band of increased intensity at a specific position can indicate the presence of a 2'-O-methylated nucleotide. nih.govnih.gov

RNase H-Based Assay: This technique relies on the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to cleavage by RNase H. nih.govresearchgate.net A chimeric DNA/RNA oligonucleotide is designed to hybridize to the target RNA sequence. The presence of a 2'-O-methyl group at the target site will prevent RNase H from cleaving the RNA strand of the hybrid, thus indicating the location of the modification. nih.govresearchgate.net

High-Throughput RNA Sequencing-Based Approaches

The advent of high-throughput sequencing has revolutionized the mapping of RNA modifications, enabling transcriptome-wide profiling of 2'-O-methylation sites.

Several methods have been developed that adapt Illumina's sequencing-by-synthesis platform to specifically identify 2'-O-methylated residues. These methods generally rely on a chemical or enzymatic treatment that distinguishes between 2'-O-methylated and unmodified nucleotides, followed by library preparation and deep sequencing.

RiboMeth-seq (Ribose Methylation Sequencing): This method is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. nih.govresearchgate.netspringernature.com Total RNA is subjected to limited alkaline fragmentation, which preferentially cleaves at unmodified nucleotides. The resulting RNA fragments are then converted into a sequencing library. The ends of the sequencing reads will be underrepresented at positions immediately following a 2'-O-methylated site, allowing for the identification and quantification of these modifications across the transcriptome. nih.govresearchgate.netspringernature.comoup.comnih.gov

2OMe-seq: This approach leverages the property of reverse transcriptase to stall at 2'-O-methylated sites under low dNTP concentrations. nih.govresearchgate.netoup.com Two parallel reverse transcription reactions are performed, one with standard dNTP concentrations and one with low dNTP concentrations. The resulting cDNAs are sequenced, and an accumulation of 3' read ends at a specific position in the low-dNTP library compared to the high-dNTP library indicates the presence of a 2'-O-methylated nucleotide. nih.govresearchgate.netoup.com

NJU-seq: This recently developed method utilizes an RNA exoribonuclease that is blocked by 2'-O-methylation. biorxiv.orgnih.gov This leads to an enrichment of RNA fragments with 3' ends at the methylated sites, which can then be identified by high-throughput sequencing. biorxiv.orgnih.gov

The following table provides a comparative overview of these high-throughput sequencing methods.

Table 2: High-Throughput Sequencing Methods for 2'-O-Methylation Mapping| Method | Principle | Signal | Key Advantage |

|---|---|---|---|

| RiboMeth-seq | Resistance of 2'-O-methylated sites to alkaline hydrolysis. nih.govresearchgate.netspringernature.commdpi.com | Depletion of read ends 3' to the methylated site. nih.govresearchgate.netspringernature.com | Provides quantitative information on methylation levels. mdpi.com |

| 2OMe-seq | Reverse transcriptase stalling at 2'-O-methylated sites under low dNTP conditions. nih.govresearchgate.netoup.com | Accumulation of read ends at the methylated site. nih.govresearchgate.netoup.com | High sensitivity and specificity. nih.govresearchgate.netoup.com |

| NJU-seq | Blockage of RNA exoribonuclease by 2'-O-methylation. biorxiv.orgnih.gov | Enrichment of read ends at the methylated site. biorxiv.orgnih.gov | Sensitive method for unbiased profiling. nih.gov |

These advanced methodologies have significantly enhanced our ability to study 2'-O-Methyluridine and other 2'-O-methylated nucleotides. The continued development and refinement of these techniques will undoubtedly lead to a deeper understanding of the epitranscriptomic landscape and its role in regulating cellular processes.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2'-O-Methyluridine |

| Uridine (B1682114) |

| Stannous chloride |

| Diazomethane |

| 2'-O-Methyluridine phosphoramidite |

| Dimethoxytrityl (DMT) |

Nanopore Sequencing for Quantitative, Single-Molecule, and Context-Aware Detection

Direct RNA sequencing using nanopore technology has emerged as a powerful tool for the detection of RNA modifications, including 2'-O-methylation, without the need for amplification or chemical pretreatment. nanoporetech.com This method allows for the analysis of full-length RNA transcripts in real-time at the single-molecule level. nanoporetech.comnanoporetech.com

The fundamental principle behind this technique is the detection of disruptions in the ionic current as an RNA molecule passes through a nano-sized protein pore. nih.gov Each ribonucleotide generates a distinct current pattern, and modifications like 2'-O-methylation on a uridine residue create characteristic deviations from the canonical uridine signal. nih.govnih.gov These signal disturbances, often referred to as 'error' signatures in base-calling, serve as indicators for the presence of a modified nucleotide. nih.gov Because the narrowest part of the nanopore accommodates approximately five nucleotides at once, the resulting electrical signal is inherently context-aware, influenced by the nucleotides surrounding the one being read. nih.gov

To analyze the complex data generated by nanopore sequencers, specialized bioinformatics tools and machine learning models have been developed. These computational frameworks, such as NanoNm and Nm-Nano, are trained to recognize the specific signal patterns associated with 2'-O-methylation. nanoporetech.comnih.govbiorxiv.org For instance, the Nm-Nano framework integrates machine learning models like Xgboost and Random Forest, which are trained on features extracted from the raw nanopore signal and the corresponding base-called k-mers. biorxiv.org This approach has demonstrated high accuracy in identifying 2'-O-methylation sites in human cell lines. biorxiv.org While this technology can detect 2'-O-methylated sites, the signals can be less reproducible across different sequence contexts compared to other modifications. nih.gov

Recent advancements have focused on estimating the stoichiometry of modifications at specific sites, providing quantitative insights into the dynamics of RNA methylation. nih.gov This capability moves beyond a simple "yes" or "no" detection, offering a more nuanced view of gene regulation. researchgate.net

| Feature | Description | Reference |

| Principle | Detects characteristic changes in ionic current and base-calling 'error' signatures as RNA with 2'-O-methylated nucleotides passes through a nanopore. | nih.govnih.gov |

| Resolution | Single-molecule, single-nucleotide precision. | nanoporetech.com |

| Data Analysis | Requires specialized bioinformatics and machine learning models (e.g., NanoNm, Nm-Nano) to identify modification sites from raw signal data. | nanoporetech.combiorxiv.org |

| Key Advantage | Allows for direct sequencing of native, full-length RNA, providing quantitative and context-aware detection without amplification. | nanoporetech.comnanoporetech.com |

| Limitation | Signals for 2'-O-methylation can show variability depending on the surrounding RNA sequence. | nih.gov |

Reverse Transcription-Based Methods

Reverse transcription (RT)-based assays are foundational for detecting 2'-O-methylated residues. These techniques exploit the observation that the 2'-O-methyl group on the ribose sugar presents a steric hindrance to the reverse transcriptase enzyme, causing it to pause or terminate cDNA synthesis, particularly under specific reaction conditions. mdpi.comnih.gov

Primer Extension Analysis for 2'-O-Methylated Residues

Primer extension analysis is a classic and widely used method for mapping 2'-O-methylation sites on RNA. The technique relies on the principle that reverse transcriptase activity is impeded by 2'-O-methylated nucleotides when the concentration of deoxyribonucleoside triphosphates (dNTPs) in the reaction is low. nih.govnih.gov

In this assay, a radiolabeled or fluorescently labeled DNA primer is annealed to a specific location on the RNA molecule, downstream of the suspected modification site. nih.govnih.govresearchgate.net The primer is then extended by a reverse transcriptase. Two parallel reactions are typically performed: one with a high, standard concentration of dNTPs and another with a limiting, low concentration of dNTPs. nih.govresearchgate.net

At high dNTP concentrations, the reverse transcriptase can more readily bypass the 2'-O-methylated site, producing a full-length cDNA product. nih.gov However, at low dNTP concentrations, the enzyme frequently pauses or stops one nucleotide before the 2'-O-methylated residue, resulting in a truncated cDNA product. mdpi.comnih.gov The products of these reactions are then separated by size using gel electrophoresis. The appearance of a specific band in the low-dNTP lane that is absent or significantly weaker in the high-dNTP lane indicates the position of a 2'-O-methylated nucleotide. nih.govresearchgate.net This method has been instrumental for several decades in mapping these modifications in ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs). nih.gov

| Parameter | High dNTP Concentration | Low dNTP Concentration |

| Reverse Transcriptase Activity | Bypasses 2'-O-methylated site | Pauses/terminates at 2'-O-methylated site |

| cDNA Product | Primarily full-length | Truncated products accumulate |

| Indication | Serves as a control | Reveals position of modification |

RTL-P (Reverse Transcription at Low Deoxyribonucleoside Triphosphate Concentrations followed by Polymerase Chain Reaction)

RTL-P is a highly sensitive method developed to detect and semi-quantitatively measure 2'-O-methylation at specific sites in various RNA species, including those with low abundance. nih.govnih.govresearchgate.net This technique refines the primer extension principle by coupling reverse transcription at low dNTP concentrations with a subsequent polymerase chain reaction (PCR) amplification step, which eliminates the need for radiolabeled primers. nih.govnih.gov

The RTL-P procedure involves several key steps. researchgate.netresearchgate.net First, total RNA is reverse transcribed using a site-specific primer under two conditions: low and high dNTP concentrations. nih.gov At low dNTP levels, reverse transcriptase is impeded by the 2'-O-methyl group, leading to shorter, truncated cDNA products. nih.govresearchgate.net At high dNTP levels, the enzyme reads through the modification, generating longer, full-length cDNA. researchgate.net

Next, these cDNA products serve as templates for PCR amplification using different primer pairs. researchgate.netresearchgate.net The amplification of the longer cDNA products is compared to the amplification of both longer and shorter products. For an RNA with a 2'-O-methylated site, the amount of the PCR product corresponding to the full-length transcript is significantly less when synthesized under low dNTP conditions compared to high dNTP conditions. researchgate.netresearchgate.net This difference, often visualized by gel electrophoresis, confirms the presence of the modification. researchgate.net The method has proven effective for identifying known and new 2'-O-methylated sites in human and yeast rRNAs and mouse piwi-interacting RNAs (piRNAs). nih.govnih.gov

| Step | Description | Purpose |

| 1. Reverse Transcription | RNA is reverse transcribed with a specific primer at both low and high dNTP concentrations. | To generate cDNA populations where length is dependent on the presence of 2'-O-methylation and dNTP availability. |

| 2. PCR Amplification | The resulting cDNA is amplified using specific PCR primer pairs designed to differentiate between truncated and full-length products. | To quantify the relative abundance of cDNA products generated under low vs. high dNTP conditions. |

| 3. Analysis | PCR products are analyzed, typically via gel electrophoresis or qPCR. | A reduced amount of full-length product from the low dNTP reaction indicates a 2'-O-methylated site. |

Spectroscopic and Chromatographic Analysis of Modified Nucleosides

Spectroscopic and chromatographic methods provide powerful means for the identification, quantification, and structural characterization of modified nucleosides like 2'-O-methyluridine following the complete enzymatic digestion of RNA into its constituent nucleosides.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of modified nucleosides, including 2'-O-methyluridine. nih.govnih.govrsc.org This approach first requires the complete enzymatic hydrolysis of the RNA sample into individual nucleosides. nih.gov

The resulting mixture of nucleosides is then separated by an HPLC system, typically using a reversed-phase C18 column. genesilico.pl The separated nucleosides are then introduced into a mass spectrometer. rsc.org Mass spectrometry separates the ionized nucleosides based on their mass-to-charge (m/z) ratio. nih.govrsc.org For 2'-O-methyluridine (Um), the protonated molecule [M+H]⁺ has an m/z of 259.0926. genesilico.pl Further fragmentation of this parent ion in the mass spectrometer generates characteristic product ions, such as the nucleobase fragment, which for uridine is m/z 113. nih.govnih.gov This two-stage process of separation and specific mass detection allows for the unambiguous identification and accurate quantification of Um in a complex biological sample. nih.govnih.gov

| Compound | Molecular Formula | Monoisotopic Mass | [M+H]⁺ (m/z) |

| 2'-O-Methyluridine | C10H14N2O6 | 258.0852 | 259.0926 |

Data sourced from MODOMICS database. genesilico.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including modified nucleosides like 2'-O-methyluridine. researchgate.netwpmucdn.com Unlike methods that identify nucleosides based on mass or retention time, NMR provides detailed information about the three-dimensional atomic structure and conformation of the molecule in solution. wpmucdn.comresearchgate.netethernet.edu.et

Through a series of one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC), scientists can determine the precise connectivity of atoms and the spatial arrangement of the molecule. researchgate.netwpmucdn.com For 2'-O-methyluridine, NMR analysis can confirm the presence and location of the methyl group on the 2'-hydroxyl of the ribose sugar. researchgate.net Furthermore, NMR data, particularly proton-proton coupling constants, can reveal the preferred conformation of the ribose sugar ring (i.e., C2'-endo or C3'-endo pucker), which is a critical structural feature of nucleosides. researchgate.net For example, studies on related 2'-alkoxy-N³-methyluridine analogs have used ¹H NMR spectral data to show that the introduction of an electron-withdrawing 2'-alkoxy group causes the sugar to preferentially adopt a C3'-endo conformation. researchgate.net

NMR is crucial for verifying the structure of synthesized nucleoside standards used in other analytical methods and for studying the structural impact of modifications on RNA oligonucleotides. researchgate.netmit.edu

| Technique | Information Provided | Application to 2'-O-Methyluridine |

| 1D NMR (¹H, ¹³C) | Identifies types and number of protons and carbons; provides chemical environment information. | Confirms the presence of the methyl group and its attachment to the 2'-oxygen. |

| 2D NMR (e.g., COSY, HSQC) | Determines through-bond connectivity between protons and carbons. | Establishes the complete covalent structure of the nucleoside. |

| NOE Spectroscopy | Reveals through-space proximity of atoms. | Helps determine the overall 3D structure and orientation of the base relative to the sugar. |

| Coupling Constants | Provides information on dihedral angles. | Elucidates the conformational pucker of the ribose ring (e.g., C2'-endo vs. C3'-endo). |

Antibody-Based Detection Methods for 2'-O-Methyluridine Levels (e.g., ELISA, Dot Blot)

The detection of 2'-O-Methyluridine (Um) can be achieved through immunological techniques that leverage antibodies with high specificity for this modified nucleoside. While the development of antibodies for RNA modifications has been a significant area of research, specific and high-affinity antibodies for 2'-O-methylated nucleosides have been historically challenging to produce. nih.govnih.gov However, commercially available rabbit recombinant monoclonal and polyclonal antibodies that target 2'-O-Methyluridine now enable its detection in various applications. thermofisher.comstjohnslabs.com

Two common immunoassay formats used for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Dot Blot assay.

Dot Blot analysis is a simpler, qualitative or semi-quantitative technique. In this method, the RNA sample is directly spotted onto a nitrocellulose or PVDF membrane. nih.gov The membrane is then incubated with a primary antibody against 2'-O-Methyluridine, followed by a secondary antibody, often labeled with an enzyme or a fluorescent dye, for detection. semanticscholar.org The presence of a spot indicates the presence of 2'-O-Methyluridine in the sample. nih.gov While less quantitative than ELISA, dot blots are a rapid and effective way to screen multiple samples for the presence of the modification. thermofisher.comstjohnslabs.com

| Method | Principle | Output | Key Features |

| ELISA | Immobilized antigen (RNA/nucleoside) is detected by a specific primary antibody and an enzyme-conjugated secondary antibody, producing a measurable signal from a substrate. nih.gov | Quantitative | High sensitivity and specificity for quantification. nih.gov |

| Dot Blot | RNA is directly spotted on a membrane and detected by specific primary and secondary antibodies. nih.govsemanticscholar.org | Qualitative/Semi-quantitative | Rapid screening of multiple samples. nih.gov |

Chemical Reactivity-Based Probing of 2'-O-Methylation

The unique chemical properties conferred by the methyl group at the 2'-hydroxyl position of the ribose are exploited in several probing methodologies to detect 2'-O-methylation.

Selective Cleavage of Non-Methylated Ribose Residues at Alkaline pH

The presence of a 2'-O-methyl group significantly increases the resistance of the adjacent phosphodiester bond to alkaline hydrolysis. nih.govnih.gov Under alkaline conditions (e.g., pH 9.2), the 2'-hydroxyl group of an unmodified ribose can act as a nucleophile, attacking the adjacent phosphorus atom and leading to cleavage of the RNA backbone. However, the methyl group at the 2' position in 2'-O-Methyluridine prevents this nucleophilic attack, rendering the phosphodiester bond stable. nih.gov This differential stability is the basis for methods like RiboMeth-seq, where random alkaline hydrolysis fragments the RNA at unmodified residues, leaving 2'-O-methylated sites intact. nih.govnih.gov The resulting gaps in the sequencing data correspond to the locations of 2'-O-methylated nucleotides. nih.gov

Periodate (B1199274) Oxidation of Terminal 3'-Ribose

Periodate (IO₄⁻) oxidation is a chemical reaction that specifically targets the cis-diol system of the ribose sugar at the 3'-terminus of an RNA molecule. nih.gov In an unmodified ribose, the 2'- and 3'-hydroxyl groups form a cis-diol that is readily oxidized by periodate, converting it into a dialdehyde (B1249045). nih.govnih.gov This dialdehyde is no longer a suitable substrate for ligation reactions. nih.gov Conversely, the methyl group at the 2'-position in 2'-O-Methyluridine blocks the formation of the necessary bidentate complex with the periodate ion, thus protecting the terminal ribose from oxidation. nih.gov This resistance to periodate oxidation is a key feature in techniques like RibOxi-seq, which enriches for RNA fragments with 3'-terminal 2'-O-methylations, as only these protected ends can be subsequently ligated to an adapter for sequencing. nih.govsemanticscholar.orgmdpi.com To analyze internal 2'-O-methylation sites, the RNA is first fragmented, and then a series of oxidation and β-elimination steps are performed to expose internal methylated sites at the 3'-terminus. nih.gov

Acylation of Ribose Free 2'-OH by SHAPE Reagents

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technique for probing RNA structure by identifying flexible nucleotides. sigmaaldrich.comresearchgate.net SHAPE reagents, such as 1-methyl-7-nitroisatoic anhydride (B1165640) (1M7), N-methylisatoic anhydride (NMIA), and 2-methylnicotinic acid imidazolide (B1226674) (NAI), acylate the 2'-hydroxyl group of conformationally flexible ribonucleotides. researchgate.net The presence of a 2'-O-methyl group in 2'-O-Methyluridine inherently blocks the 2'-hydroxyl position, preventing acylation by SHAPE reagents. This lack of reactivity at a known 2'-O-methylated site can serve as a negative control or be used to infer the presence of the modification when comparing reactivity profiles of modified and unmodified RNA. The adducts formed by SHAPE reagents on unmodified nucleotides can be detected as stops during reverse transcription, allowing for the mapping of accessible 2'-hydroxyl groups. sigmaaldrich.comresearchgate.net

RNase H Digestion Directed by 2'-O-Methyl RNA-DNA Chimeras

RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid. biorxiv.org However, the activity of RNase H is inhibited by the presence of a 2'-O-methyl modification on the RNA strand at or near the cleavage site. biorxiv.org This property is exploited in a highly sensitive and site-specific method for detecting 2'-O-methylation. nih.gov The method utilizes a chimeric oligonucleotide probe composed of a stretch of DNA flanked by 2'-O-methylated RNA bases. biorxiv.orgcreative-biolabs.com This chimera is designed to hybridize to a specific target sequence within the RNA molecule being investigated. nih.gov The central DNA portion of the chimera creates the necessary RNA/DNA hybrid substrate for RNase H. biorxiv.orgresearchgate.net If the target nucleotide in the RNA is not 2'-O-methylated, RNase H will cleave the RNA at that site. Conversely, if the target nucleotide is 2'-O-methylated, RNase H cleavage is inhibited. biorxiv.org The presence or absence of cleavage can be detected by methods such as quantitative PCR (qPCR), allowing for the validation and even absolute quantification of the methylation status at a specific site. biorxiv.orgnih.gov This technique, sometimes referred to as Nm-VAQ (Nm Validation and Absolute Quantification), has been successfully used to identify and quantify 2'-O-methylation in ribosomal RNA. biorxiv.orgnih.gov

Computational and Artificial Intelligence Models for 2'-O-Methylation Prediction

The increasing availability of high-throughput sequencing data for RNA modifications has paved the way for the development of computational and artificial intelligence (AI) models to predict 2'-O-methylation sites. oup.comdntb.gov.ua These in silico methods offer a rapid and cost-effective alternative to experimental approaches. oup.comnih.gov

Early computational tools utilized machine learning algorithms like Support Vector Machines (SVM) trained on features such as nucleotide chemical properties and sequence composition. oup.comnih.gov More recent and advanced models leverage deep learning architectures, including Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs) like Long Short-Term Memory (LSTM) and Gated Recurrent Units (GRU). nih.govnih.govoup.comnih.gov

These models are trained on large datasets of experimentally verified 2'-O-methylation sites, often sourced from databases like RMBase. oup.comoup.com They learn to recognize complex sequence motifs and structural contexts associated with 2'-O-methylation. nih.govtoronto.edu For instance, models like Deep-2'-O-Me and H2Opred use various sequence encoding methods, including word2vec-inspired embeddings (e.g., dna2vec) and natural language processing (NLP)-based approaches, to represent the RNA sequence as input for the neural network. oup.comnih.gov The model then learns to classify whether a given nucleotide is likely to be 2'-O-methylated. toronto.edu

Some of the state-of-the-art predictors include:

2OMe-LM: A deep learning framework that integrates features from pre-trained RNA language models and word2vec, processed by bidirectional LSTMs. oup.comnih.gov

H2Opred: A hybrid deep learning model combining stacked 1D-CNNs and Bi-GRU with attention mechanisms to learn from both conventional descriptors and NLP-based embeddings. oup.com

RNA-ModX: A framework that explores various models, including LSTMs, and uses 3-mer encoding to predict multiple types of RNA modifications, including 2'-O-methylation (Um). nih.gov

Meta-2OM: A meta-learning approach that combines the predictions of multiple baseline machine learning classifiers to achieve high accuracy. nih.gov

| Predictor | Methodology | Key Features |

| Deep-2'-O-Me | Convolutional Neural Network (CNN) with dna2vec embedding. nih.gov | Learns complex feature representations of pre-mRNA sequences. nih.gov |

| 2OMe-LM | Deep learning with pre-trained RNA language models and bidirectional LSTM. oup.comnih.gov | Integrates advanced RNA language model features for high performance. nih.gov |

| H2Opred | Hybrid deep learning (1D-CNN and Bi-GRU-Attention). oup.com | Combines conventional and NLP-based feature representations. oup.com |

| RNA-ModX | Long Short-Term Memory (LSTM) with 3-mer encoding. nih.gov | Multi-label prediction for various RNA modifications. nih.gov |

| Meta-2OM | Meta-learning with multiple machine learning classifiers. nih.gov | Combines strengths of different algorithms for improved accuracy. nih.gov |

Research on 2 O Methyluridine Derivatives and Analogs

Design and Synthesis of Modified Nucleoside Analogs for Research Applications

The design and synthesis of modified nucleoside analogs are driven by the need for molecules with improved characteristics for specific research applications, such as antisense therapy and RNA interference (RNAi). The 2'-O-methyl modification is a prevalent feature in second-generation antisense oligonucleotides, as it enhances the stability of duplexes with complementary RNA. nih.gov The synthesis of these analogs often involves multi-step chemical processes starting from commercially available nucleosides.

A common strategy for synthesizing 2'-O-methyl nucleosides involves the methylation of a 2',3'-cis-diol system of a ribonucleoside using reagents like diazomethane, though this can produce a mixture of 2'- and 3'-O-methyl isomers. More specific methods have been developed to improve yield and selectivity. For instance, a one or two-step reaction sequence starting from 2,2'-anhydro-1(β-D-arabinofuranosyl)uracil can produce 2'-O-methyluridine in high yields. These 2'-O-methylated nucleosides can then be converted into phosphoramidites, the essential building blocks for the automated solid-phase synthesis of oligonucleotides.

Further modifications are often introduced to the base or the sugar moiety to confer additional desirable properties. For example, the introduction of a 5-propynyl group to 4′-C-α-aminoethoxy-2′-O-methyl-uridine has been explored to expand its application in antisense therapeutics. nih.gov The synthesis of such complex analogs requires intricate chemical strategies, often involving protection and deprotection of various functional groups. nih.gov Microwave-assisted synthesis has also emerged as a method to create 2'-O-aryluridine derivatives. plos.org

The table below summarizes various synthetic approaches for modified nucleosides:

| Starting Material | Reagents/Method | Product | Application |

| 2',3'-cis-diol of ribonucleoside | Diazomethane | Mixture of 2'- and 3'-O-methyl nucleosides | General synthesis |

| 2,2'-anhydro-1(β-D-arabinofuranosyl)uracil | One or two-step reaction sequence | 2'-O-methyluridine | Oligonucleotide synthesis |

| 2'-O-methyl-5-methyl-uridine | Iodination, dehalogenation | Olefin derivative for further modification | Antisense therapeutics |

| 2,2'-anhydrouridine | Microwave-mediated reaction with aromatic alcohols | 2'-O-aryluridine derivatives | Novel nucleoside analogs |

Biological Evaluation of Specific 2'-O-Methyluridine Derivatives

2'-O-Methyluridine-5'-triphosphate (2'-OMe-UTP) is a crucial analog in various biochemical assays. As a modified nucleotide, it can be utilized by RNA polymerases for in vitro transcription, leading to the synthesis of RNA with enhanced stability against nucleases. nih.gov This property is particularly valuable for the production of therapeutic RNA molecules, such as mRNA vaccines and aptamers. The 2'-O-methyl group increases the hydrophobicity of the nucleotide and provides protection against enzymatic degradation. rsc.org The incorporation of 2'-OMe-UTP into RNA can also reduce its immunogenicity, a critical factor for in vivo applications. nih.gov

| Property | Description | Reference |

| Enzyme Substrate | Substrate for RNA polymerases in in vitro transcription. | nih.gov |

| Enhanced Stability | Confers resistance to nuclease degradation. | nih.govrsc.org |

| Reduced Immunogenicity | Decreases the innate immune response to synthetic RNA. | nih.gov |

| Biochemical Tool | Used in studies of RNA-protein interactions and RNA structure. | nih.gov |

Halogenation of the uracil (B121893) base at the 5-position is a common strategy to create nucleoside analogs with altered biological activities. 5-Fluoro-2'-O-methyluridine is one such derivative that has been synthesized and studied. Its synthesis can be achieved by the deprotection of a commercially available protected precursor. rsc.org This compound has been used as a substrate to study the activity of enzymes like 2'-O-methyluridine hydrolase. rsc.org The presence of the fluorine atom can influence the electronic properties of the base and its interactions with enzymes.